molecular formula C6H12ClNO4 B1315283 (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride CAS No. 3077-51-8

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Cat. No. B1315283
CAS RN: 3077-51-8
M. Wt: 197.62 g/mol
InChI Key: NTWTYOQNGBVBFH-WCCKRBBISA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and the type of reactions it undergoes. It’s also important to note its physical state (solid, liquid, gas) at room temperature, color, odor, and other notable characteristics .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to construct it. This often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound is determined by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its behavior under various conditions .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, solubility, and density. Chemical properties refer to a substance’s reactivity, including its acid/base behavior and redox potential .

Scientific Research Applications

Crystal Growth and Characterization

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: , also known as 5-Methyl L-2-aminoglutarate hydrochloride , may have potential applications in the field of crystal growth and characterization. Similar compounds, such as L-histidine hydrochloride and L-glutamic acid hydrochloride, have been used to grow single crystals by slow evaporation solution growth, which are then characterized using techniques like Powder X-ray diffraction (PXRD) and FT-IR analysis . This suggests that 5-Methyl L-2-aminoglutarate hydrochloride could also be used in similar processes to obtain high-quality crystals for various research purposes.

Nanocrystal Synthesis

Another inferred application could be in the synthesis of nanocrystals. Aromatic amino acid hydrochlorides have been utilized for the controlled crystal growth of SnO2 nanocrystals . Although not directly mentioned, it’s possible that 5-Methyl L-2-aminoglutarate hydrochloride could serve a similar role in facilitating the precise size control of sub-10 nm nanocrystals, providing a new strategy for nanomaterial synthesis.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. They also provide guidelines on safe handling and disposal .

Future Directions

The future directions in the study of a compound could involve exploring new synthetic routes, finding new applications, or investigating its biological activity .

properties

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWTYOQNGBVBFH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184784
Record name 5-Methyl L-2-aminoglutarate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

CAS RN

3077-51-8
Record name L-Glutamic acid, 5-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl L-2-aminoglutarate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl L-2-aminoglutarate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl L-2-aminoglutarate hydrochloride
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